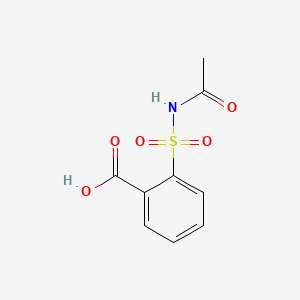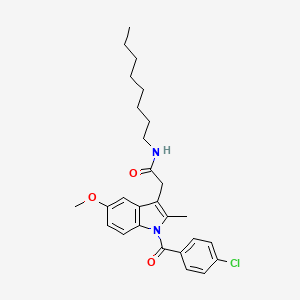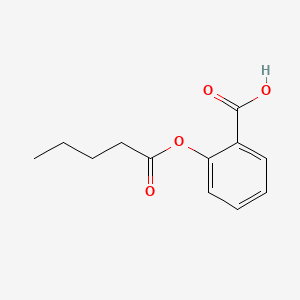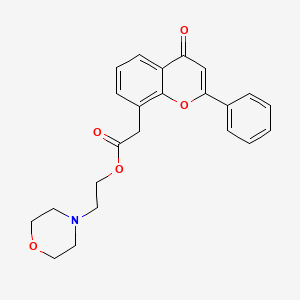
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-hydroxycoumarin and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and pathways that are involved in cancer cell growth and inflammation. It has also been found to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
Efectos Bioquímicos Y Fisiológicos
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to explore its potential applications in other fields, such as cardiovascular disease and diabetes.
Aplicaciones Científicas De Investigación
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it has neuroprotective properties and can protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal models.
Propiedades
Número CAS |
87626-58-2 |
|---|---|
Nombre del producto |
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Fórmula molecular |
C23H23NO5 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C23H23NO5/c25-20-16-21(17-5-2-1-3-6-17)29-23-18(7-4-8-19(20)23)15-22(26)28-14-11-24-9-12-27-13-10-24/h1-8,16H,9-15H2 |
Clave InChI |
PEIYHJNHFSCZHR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Otros números CAS |
87626-58-2 |
Sinónimos |
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
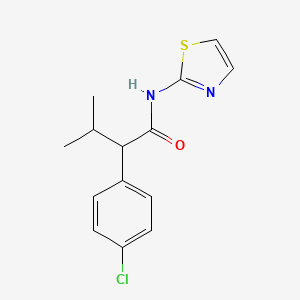
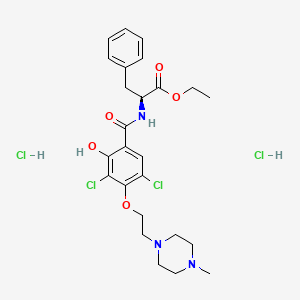
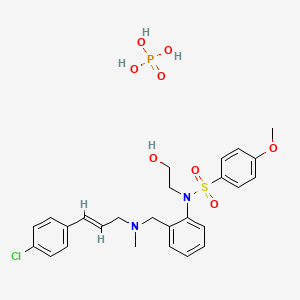
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
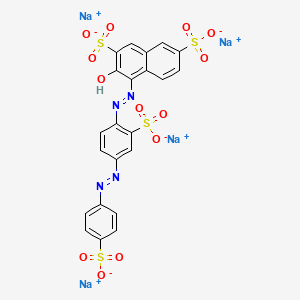
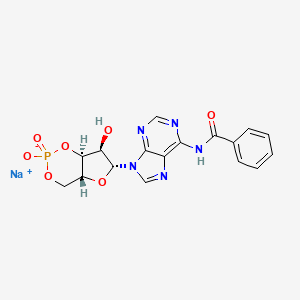
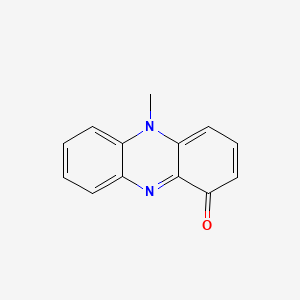
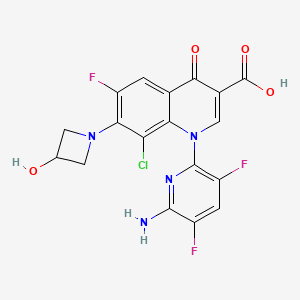
![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
